1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride

SGLT1 SGLT2 Selectivity

This compound is the only SGLT1 inhibitor with a 24-fold selectivity window over SGLT2, enabling clean pharmacological isolation in intestinal and CNS models. Unlike glycoside-based SGLT inhibitors, its adamantane core provides metabolic stability, brain penetration, and resistance to CYP oxidation, ensuring reliable, long-duration assay performance where propranolol and phlorizin fail.

Molecular Formula C19H36ClNO2
Molecular Weight 345.95
CAS No. 1185024-43-4
Cat. No. B2513112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride
CAS1185024-43-4
Molecular FormulaC19H36ClNO2
Molecular Weight345.95
Structural Identifiers
SMILESCC(C)N(CC(COC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl
InChIInChI=1S/C19H35NO2.ClH/c1-13(2)20(14(3)4)11-18(21)12-22-19-8-15-5-16(9-19)7-17(6-15)10-19;/h13-18,21H,5-12H2,1-4H3;1H
InChIKeyXLRGGEVCKZXOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride (CAS 1185024-43-4): Compound-Class Overview and Procurement Context


1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is a synthetic aryloxypropanolamine derivative in which an unusually bulky, lipophilic adamantane cage replaces the conventional naphthyl (propranolol) or substituted-phenyl (metoprolol, atenolol) aryl-ether moiety [1]. The adamantane nucleus imparts heightened metabolic stability, an increased logP (~3.8–4.8 predicted), and near-total conformational rigidity compared to classic flexible aryloxypropanolamine β-blockers [2]. Unlike propranolol, the compound bears a bis(propan-2-yl)amino (diisopropylamino) side chain, which adds substantial tertiary-amine steric bulk. Public bioactivity records indicate the molecule is not a potent canonical β-adrenoceptor antagonist; instead, it exhibits selective inhibition of sodium/glucose cotransporter 1 (SGLT1) over SGLT2 [3]. This distinct selectivity profile, combined with the adamantyl scaffold’s drug-like properties, positions the compound as a specialized pharmacological tool rather than a generic β-blocker.

Why 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride Cannot Be Replaced by a Standard β-Blocker or Commercial SGLT Inhibitor


Generic substitution with propranolol, metoprolol, or the adamantane-containing β-blocker adaprolol would entirely miss the compound’s primary pharmacological identity as a selective SGLT1 inhibitor [1]. Similarly, commercial SGLT2-selective agents (dapagliflozin, empagliflozin) and the non-selective phlorizin fail to replicate the compound’s SGLT1-over-SGLT2 ratio (~24‑fold) [2]. The adamantyl-ether dialkylamino scaffold is absent from approved SGLT inhibitors, meaning that membrane permeability, transport kinetics, and intracellular distribution will differ markedly from those of glycoside-based or simple aryl‑C‑glycoside chemotypes [3]. The quantitative profiling below demonstrates that only this specific diisopropylamino‑adamantyloxy combination yields the observed selectivity fingerprint; even closely related analogs with piperidine, morpholine, or smaller dialkylamino substituents produce divergent SGLT potency and selectivity profiles .

Quantitative Comparative Evidence Guide for 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride


SGLT1-Selective Inhibition: 24‑Fold Preference Over SGLT2 versus Commercial SGLT2 Inhibitors and Phlorizin

In a head‑to‑head cross‑study comparison using the [14C]-AMG uptake assay in COS7 cells expressing human transporters, the target compound displays an IC50 of 183 nM for SGLT1 and 4370 nM for SGLT2, yielding a selectivity ratio of ≈24 [1]. In marked contrast, the SGLT2-selective drug dapagliflozin has a selectivity ratio of ≈470 (SGLT1 1391 nM / SGLT2 1.1 nM) [2], and the non‑selective natural product phlorizin exhibits a mere ≈8‑fold preference for SGLT2 (SGLT1 300 nM, SGLT2 39 nM) . The compound is therefore one of the few small‑molecule agents that preferentially target SGLT1 with micromolar‑range SGLT2 activity.

SGLT1 SGLT2 Selectivity Diabetes Glucose Transport

Adamantane-Induced Lipophilicity Elevation: Predicted logP Shift of +1.0 to +2.0 versus Propranolol

Computational prediction (ACD/Labs Percepta, ChemAxon) places the logP of the target compound in the range of 3.8–4.8, compared with an experimentally determined logP of 3.0 for propranolol [1]. The adamantane group contributes an increment of approximately 1.5 log units over the naphthyl moiety. This enhanced lipophilicity is expected to increase passive membrane permeability but may simultaneously reduce aqueous solubility [2].

Lipophilicity Adamantane logP Membrane Permeability

Molecular Weight and H‑Bond Profile Differentiation: Favorable Drug‑Like Properties within the Aryloxypropanolamine Chemical Space

The target compound (free base MW = 293.4 g mol⁻¹; HCl salt MW = 329.9 g mol⁻¹) contains two H‑bond acceptors (ether O, OH) and one H‑bond donor (OH), while the tertiary diisopropylamino group acts solely as an acceptor at physiological pH . This results in a topological polar surface area (TPSA) of ≈33 Ų, compared to 41 Ų for propranolol and 50–80 Ų for conventional SGLT inhibitors bearing sugar moieties [1]. The combination of MW < 350 and TPSA < 60 Ų places the compound in a region of favorable oral absorption potential according to the Veber rule [2].

Drug-likeness Molecular Weight Hydrogen Bonding ADME

Adamantane Cage Confers Enhanced Metabolic Stability: Class-Level Inference from Adamantane‑Containing Therapeutics

The adamantane cage is widely recognized for imparting resistance to oxidative metabolism by cytochrome P450 enzymes, a property that extends the half‑lives of adamantane‑based drugs such as vildagliptin, saxagliptin, and amantadine [1]. In the context of the aryloxypropanolamine scaffold, replacement of the metabolically labile naphthyl ring of propranolol—which undergoes extensive CYP2D6‑ and CYP1A2‑mediated hydroxylation—with the fully saturated adamantyl cage is predicted to reduce first‑pass metabolism and prolong the compound’s residence time in in vivo or ex vivo biological systems [2].

Metabolic Stability CYP450 Adamantane Oxidative Metabolism

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Reproducibility versus Free‑Base Analogs

The target compound is supplied as the hydrochloride salt, which typically increases aqueous solubility by 1–3 orders of magnitude relative to the free amine due to enhanced ionization and crystal‑lattice energy changes [1]. In contrast, many aryloxypropanolamine research compounds are distributed as free bases with limited water solubility (< 100 µg mL⁻¹), requiring DMSO stock solutions that can cause solvent‑related artifacts in cell‑based assays. The hydrochloride form also simplifies the preparation of dosing solutions for in vivo studies without the need for pH adjustment or co‑solvents [2].

Salt Form Solubility Formulation Handling

Optimal Research and Industrial Application Scenarios for 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride


Pharmacological Dissection of SGLT1‑mediated Intestinal Glucose Absorption without Renal SGLT2 Confounding

The compound’s 24‑fold SGLT1 selectivity (IC50 183 nM vs 4370 nM for SGLT2) enables clean pharmacological isolation of SGLT1‑dependent glucose transport in intestinal epithelial models, Caco‑2 monolayers, or Ussing‑chamber preparations [1]. Using dapagliflozin or phlorizin in the same system would simultaneously inhibit SGLT2, confounding interpretation of glucose‑flux data [2].

Lipophilic Probe for Blood‑Brain Barrier Glucose‑Transport Investigations

With a predicted logP of 3.8–4.8 and a TPSA of ~33 Ų, the compound is expected to cross the blood‑brain barrier more readily than glycoside‑based SGLT inhibitors (TPSA > 100 Ų), making it suitable for studies of CNS glucose‑sensing neurons and brain‑specific SGLT1 pharmacology where compound brain penetration is a prerequisite [1].

Reference Standard for Adamantyloxy‑Propanolamine Structure‑Activity Relationship (SAR) Libraries

As the diisopropylamino representative of the 1‑(adamantan-1‑yloxy)‑3‑(substituted‑amino)propan‑2‑ol series, this compound serves as a key comparator against its 3‑methylpiperidinyl, 2,2,6,6‑tetramethylpiperidinyl, cyclohexylamino, and morpholino analogs, enabling systematic SAR mapping of amine‑substituent effects on SGLT selectivity and lipophilicity [1].

Metabolically Stable Positive Control in Long‑Term Cell‑Based Glucose‑Uptake Assays

The adamantane cage’s resistance to CYP‑mediated oxidation, combined with the hydrochloride salt’s aqueous solubility, allows the compound to serve as a stable positive control for SGLT1 inhibition in long‑duration (24–72 h) cell‑based assays, where propranolol would undergo extensive metabolism and phlorizin would hydrolyze to phloretin [1].

Quote Request

Request a Quote for 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.